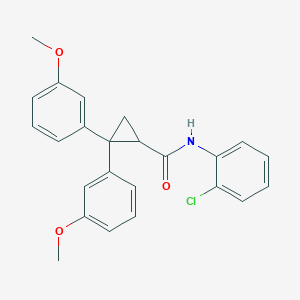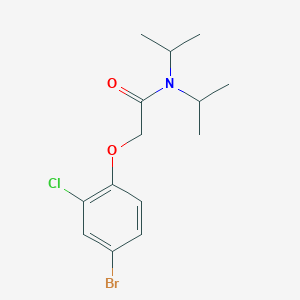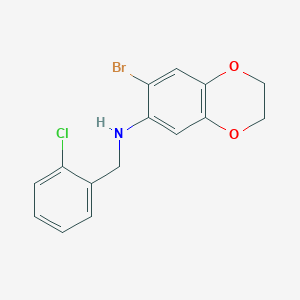
2-(2-bromo-4-chlorophenoxy)-N-(2-methoxyethyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-bromo-4-chlorophenoxy)-N-(2-methoxyethyl)ethanamine, commonly known as BCH or BCA, is a chemical compound that belongs to the family of beta-adrenergic agonists. It is widely used in scientific research for its potential therapeutic applications in treating various medical conditions.
Mécanisme D'action
BCH selectively activates beta-2 adrenergic receptors, which are coupled to G proteins. This activation leads to the activation of adenylate cyclase, which increases the production of cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates various proteins, leading to the desired physiological effects.
Biochemical and Physiological Effects:
BCH has several biochemical and physiological effects, including bronchodilation, increased heart rate, increased metabolic rate, and decreased appetite. These effects make it a promising candidate for treating asthma, COPD, obesity, and other medical conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BCH in lab experiments is its high yield and purity. This allows for accurate and reproducible results. Additionally, BCH is relatively easy to synthesize, making it readily available for scientific research. However, one limitation of using BCH is its potential toxicity. Careful handling and proper disposal of the compound are necessary to ensure the safety of researchers.
Orientations Futures
There are several future directions for research on BCH. One area of interest is the development of more selective beta-2 adrenergic agonists that have fewer side effects. Another area of research is the investigation of the potential therapeutic applications of BCH in treating other medical conditions, such as Parkinson's disease and Alzheimer's disease. Additionally, further studies are needed to fully understand the biochemical and physiological effects of BCH and to determine its safety and efficacy in humans.
Conclusion:
In conclusion, BCH is a promising compound for scientific research due to its potential therapeutic applications in treating various medical conditions. Its selective activation of beta-2 adrenergic receptors leads to several biochemical and physiological effects, making it a valuable tool for investigating the mechanisms of these conditions. While there are limitations to using BCH in lab experiments, its high yield and purity make it an attractive compound for scientific research. Further research is needed to fully understand the potential of BCH and to develop more selective and effective beta-2 adrenergic agonists.
Méthodes De Synthèse
The synthesis of BCH involves the reaction of 2-bromo-4-chlorophenol with 2-methoxyethylamine in the presence of a base, followed by the addition of ethylene oxide. The resulting product is then purified using column chromatography. The yield of BCH is typically high, making it an attractive compound for scientific research.
Applications De Recherche Scientifique
BCH has been extensively studied for its potential therapeutic applications in treating various medical conditions, including asthma, chronic obstructive pulmonary disease (COPD), and obesity. It works by selectively activating beta-2 adrenergic receptors, which are found in the lungs, heart, and skeletal muscles. This activation leads to bronchodilation, increased heart rate, and increased metabolic rate, making it a promising candidate for treating these conditions.
Propriétés
IUPAC Name |
N-[2-(2-bromo-4-chlorophenoxy)ethyl]-2-methoxyethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrClNO2/c1-15-6-4-14-5-7-16-11-3-2-9(13)8-10(11)12/h2-3,8,14H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VICHJLBKWYRAKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCOC1=C(C=C(C=C1)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4,5-trimethoxy-N'-[3-(1-piperidinyl)propanoyl]benzohydrazide hydrochloride](/img/structure/B5231012.png)
![1-(3,4-dichlorophenyl)-2-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B5231016.png)
![methyl (3-{[(3R*,4R*)-3-hydroxy-4-(4-morpholinyl)-1-piperidinyl]methyl}-1H-indol-1-yl)acetate](/img/structure/B5231041.png)


![N~2~-[4-(benzyloxy)phenyl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5231062.png)
![diisopropyl [anilino(2-hydroxyphenyl)methyl]phosphonate](/img/structure/B5231080.png)

![3-ethyl-5-{2-[(3-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5231092.png)


![2-amino-4-(4-bromo-2-thienyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5231126.png)
![N-[3-nitro-5-(3-pyridinyloxy)phenyl]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5231132.png)
![N-(1-{1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5231139.png)